molecular formula C17H15N5O9S2 B12728899 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid CAS No. 85153-43-1

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid

Cat. No.: B12728899
CAS No.: 85153-43-1
M. Wt: 497.5 g/mol
InChI Key: KKWGDRBBHYUNIY-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is a derivative of pyrazolone and is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Chemical Reactions Analysis

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, zinc, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid can be compared with other azo dyes such as:

    Methyl Orange: A commonly used pH indicator with a similar azo structure.

    Congo Red: Another azo dye used in histology for staining amyloid proteins.

    Sudan III: Used for staining lipids in biological samples.

The uniqueness of this compound lies in its specific substituents, which confer unique properties such as solubility, stability, and color intensity .

Properties

CAS No.

85153-43-1

Molecular Formula

C17H15N5O9S2

Molecular Weight

497.5 g/mol

IUPAC Name

1-(5-amino-2-methyl-3-sulfophenyl)-5-oxo-4-[(2-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H15N5O9S2/c1-8-11(6-9(18)7-13(8)33(29,30)31)22-16(23)14(15(21-22)17(24)25)20-19-10-4-2-3-5-12(10)32(26,27)28/h2-7,14H,18H2,1H3,(H,24,25)(H,26,27,28)(H,29,30,31)

InChI Key

KKWGDRBBHYUNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)O)N)N2C(=O)C(C(=N2)C(=O)O)N=NC3=CC=CC=C3S(=O)(=O)O

Origin of Product

United States

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